molecular formula C14H25ClN2O2 B2840948 Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride CAS No. 2445786-16-1

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride

Cat. No.: B2840948
CAS No.: 2445786-16-1
M. Wt: 288.82
InChI Key: NIXHJGNVRPWVTE-UHFFFAOYSA-N
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Description

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C14H24N2O2·HCl It is a diazepane derivative, which means it contains a seven-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    Reduction and Protection: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same synthetic routes with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-(but-3-yn-1-yl)-1,4-diazepane-1-carboxylate

Uniqueness

Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.ClH/c1-5-6-8-15-9-7-10-16(12-11-15)13(17)18-14(2,3)4;/h1H,6-12H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXHJGNVRPWVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCC#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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